

# Icatibant in Pediatric HAE: Application Notes and Protocols

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

[Get Quote](#)

Hereditary angioedema with C1 inhibitor deficiency (C1-INH-HAE) often manifests in childhood and can intensify during puberty [1]. **Icatibant**, a subcutaneous bradykinin B2 receptor antagonist, provides a targeted treatment for acute attacks in this population. These notes consolidate the latest evidence and methodologies for researchers and clinicians.

## Clinical Evidence and Efficacy Data

The efficacy and safety of **icaticbant** in pediatric patients are supported by a phase 3 clinical trial and pharmacokinetic analyses.

**Table 1: Summary of Pediatric Clinical Trial (NCT01386658)**

| Parameter          | Findings                                                     |
|--------------------|--------------------------------------------------------------|
| Study Reference    | [1]                                                          |
| Patient Population | Aged 2 to <18 years with C1-INH-HAE                          |
| Study Groups       | Prepubertal (Children) & Pubertal/Postpubertal (Adolescents) |

| Parameter                 | Findings                                                                           |
|---------------------------|------------------------------------------------------------------------------------|
| Icatibant Dose            | 0.4 mg/kg (maximum 30 mg), single subcutaneous dose [1]                            |
| Attack Types Treated      | Cutaneous (72.7%), Abdominal (22.7%), Mixed (4.5%), Laryngeal (0%) [1]             |
| Primary Efficacy Endpoint | Time to onset of symptom relief (TOSR: $\geq 20\%$ improvement in composite score) |
| Median TOSR               | <b>1.0 hour</b> (identical for children and adolescents) [1]                       |
| Safety Population (n)     | 32 patients [1]                                                                    |
| Efficacy Population (n)   | 22 patients (11 children, 11 adolescents with attacks) [1]                         |

## Table 2: Safety and Tolerability Profile in Pediatrics

| Category                         | Details                                                                                                                                                                  |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common Adverse Events (AEs) | Injection-site reactions (erythema, swelling) affected <b>90.6%</b> of patients; most were mild/moderate and resolved within 6 hours [1].                                |
| Other Frequent AEs               | Gastrointestinal symptoms occurred in <b>9.4%</b> of patients [1].                                                                                                       |
| Serious AEs                      | No reports of anaphylaxis or hypersensitivity in the trial [1]. Across clinical programs, anti-icatibant antibodies were rare and not associated with efficacy loss [2]. |

## Pharmacokinetic and Dosing Protocols

### Population PK and Exposure-Response Analysis

A population modeling analysis that included 31 pediatric patients concluded that **icatibant** undergoes **rapid absorption**, with a time to peak concentration of approximately **0.5 hours** post-dose [3]. The analysis demonstrated a flat exposure-response relationship, confirming that the 0.4 mg/kg dose achieves exposure levels sufficient for a rapid therapeutic effect, with a mean time to symptom relief of **1.38 hours** [3].

## Recommended Dosing Protocol

- **Standard Dosing:** A single subcutaneous injection of **0.4 mg/kg**, with a **maximum dose of 30 mg** [1] [3].
- **Weight Band-Based Dosing:** Simulations support a weight-band approach for practical clinical use [3]. This protocol is summarized in the diagram below.



Click to download full resolution via product page

**Diagram 1:** Logical workflow for **icatibant** dosing in pediatric patients, incorporating the weight-band-based regimen [3].

## Detailed Experimental Methodology

### Clinical Trial Design (NCT01386658)

The key phase 3 study was an open-label, single-arm trial [1].

- **Patients:** Aged 2 to under 18 years, categorized as prepubertal (children) or pubertal/postpubertal (adolescents) [1].
- **Intervention:** A single subcutaneous dose of **icatibant** (0.4 mg/kg, max 30 mg) for an acute HAE attack [1].
- **Endpoint Assessment:** The primary endpoint was the **Time to Onset of Symptom Relief (TOSR)**, defined as the earliest time post-treatment at which the composite symptom score improved by  $\geq 20\%$  [1]. Symptoms were tracked using age-appropriate tools like the **Faces Pain Scale-Revised (FPS-R)** and the **Faces, Legs, Activity, Cry, and Consolability (FLACC)** scale [4].

### Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

- **Model:** A two-compartment population PK model with linear elimination was developed using data from 141 adults and 31 pediatric patients [3].
- **Parameters:** The apparent clearance and central volume of distribution were estimated at 15.4 L/h and 20.4 L, respectively, with body weight being the primary covariate [3].
- **Simulation:** The model simulated various dosing regimens to confirm that the proposed weight-band dosing provides exposure comparable to the 0.4 mg/kg dose [3].

### Critical Safety and Administration Protocols

- **Laryngeal Attacks:** In case of acute laryngeal HAE attacks, patients should be advised to **inject icatibant and then go to the nearest hospital emergency room immediately** [5] [2].
- **Dosing for Subsequent Attacks:** For a single attack, up to 3 doses of **icatibant** 30 mg each, administered at least 6 hours apart, may be used [5].

- **Training:** Patients and caregivers must receive training on proper subcutaneous injection technique before self-administration [5].

## Conclusion

**Icatibant** represents a valuable therapeutic option for acute HAE attacks in pediatric patients. The presented data and protocols provide a framework for its effective and safe application in clinical practice and further research.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Treatment Effect and Safety of Icatibant in Pediatric ... [pubmed.ncbi.nlm.nih.gov]
2. Safety Profile - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
3. Population Pharmacokinetics and Exposure-Response ... [pubmed.ncbi.nlm.nih.gov]
4. Treatment Effect and Safety of Icatibant in Pediatric ... [sciencedirect.com]
5. Efficacy - SAJAZIR (icatibant) [sajazir.com]

To cite this document: Smolecule. [Icatibant in Pediatric HAE: Application Notes and Protocols].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1768161#icatibant-use-in-pediatric-patients>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)